![molecular formula C8H4BrLiN2O2 B2894855 Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2490375-72-7](/img/structure/B2894855.png)
Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom at the 6-position and the carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Types of Reactions:
Substitution Reactions: The bromine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted imidazo[1,2-a]pyridines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products:
Substituted Imidazo[1,2-a]pyridines: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridines can be obtained.
Oxidized or Reduced Derivatives: The oxidation or reduction of the compound can lead to the formation of various oxidized or reduced derivatives with different functional groups.
Applications De Recherche Scientifique
Synthesis of Derivatives
The synthesis of lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate involves several chemical transformations that yield derivatives with varied biological activities. For instance, studies have shown that substituents at the C6 position of the imidazo[1,2-a]pyridine ring can significantly affect the compound's efficacy as an inhibitor of protein geranylgeranylation, which is crucial in cancer cell proliferation and survival .
Key Synthetic Routes:
- Nucleophilic Substitution Reactions: These reactions allow for the introduction of various substituents at the C6 position, leading to compounds with diverse biological profiles.
- Suzuki–Miyaura Cross-Coupling Reactions: This method is often employed to synthesize more complex derivatives that retain the core imidazo[1,2-a]pyridine structure while enhancing biological activity .
Biological Evaluation
The biological evaluation of this compound and its derivatives has revealed promising anticancer properties. Compounds derived from this structure have been tested for their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in various cancers.
Anticancer Activity:
- Inhibition of PI3Kα: A derivative of this compound has been identified as an effective PI3Kα inhibitor, which plays a significant role in tumorigenesis and cancer progression .
- Cytotoxicity Assays: Various derivatives have been screened against human cancer cell lines (e.g., HeLa cells), demonstrating IC50 values indicating effective cytotoxicity. For instance, certain derivatives displayed IC50 values below 150 μM, showcasing their potential as anticancer agents .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in inhibiting cancer cell growth and its mechanism of action:
Case Study 1: Anticancer Activity
A series of synthesized derivatives were evaluated for their activity against cervical carcinoma HeLa cells. The most active compounds exhibited significant inhibitory effects on cell viability through selective targeting of RGGT (Rab geranylgeranyl transferase), crucial for protein prenylation involved in cell signaling pathways associated with cancer progression .
Case Study 2: Antikinetoplastid Activity
Research has also indicated that certain analogs exhibit potent antikinetoplastid activity against parasites such as Trypanosoma cruzi and Leishmania infantum. One notable derivative showed IC50 values as low as 1.35 μM against Trypanosoma brucei, indicating its potential use in treating diseases caused by these pathogens .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of selected derivatives of this compound:
Compound Name | Target | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | PI3Kα | <150 | Inhibits signaling pathway |
Compound B | RGGT | 25 | Disrupts protein prenylation |
Compound C | T. cruzi | 8.5 | Antikinetoplastid activity |
Compound D | T. brucei | 1.35 | Antikinetoplastid activity |
Mécanisme D'action
The mechanism of action of Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has similar structural features but with a carbohydrazide group instead of a carboxylate group.
6-Bromoimidazo[1,2-a]pyridine-2-carboxamide: This compound has a carboxamide group instead of a carboxylate group.
Uniqueness: Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical properties and biological activity. The carboxylate group also imparts specific reactivity and binding properties that differentiate it from other similar compounds .
Activité Biologique
Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity through various studies, including structure-activity relationships (SAR), cytotoxicity assays, and potential therapeutic applications.
1. Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have been recognized for their broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties. The introduction of substituents such as bromine and carboxylate groups significantly influences their pharmacological profiles. Recent studies have highlighted the importance of these modifications in enhancing the efficacy of these compounds against various diseases.
2. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of functional groups that enhance biological activity. The SAR analysis indicates that the presence of specific substituents can lead to improved cytotoxicity against cancer cell lines.
Table 1: Summary of Biological Activity and IC50 Values
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 0.09 - 0.43 | PI3Kα inhibition |
Analog 1a | HeLa | 47 | Inhibition of Rab11A prenylation |
Analog 1b | HeLa | 386 | Inhibition of Ras prenylation |
3. Cytotoxicity Assays
Cytotoxicity assays have been conducted using various cancer cell lines such as HeLa, A549, and MDA-MB-231. These studies are crucial for determining the potential of this compound as an anticancer agent.
Findings from Recent Studies
- Cytotoxic Activity : The compound demonstrated significant cytotoxic effects with IC50 values ranging from 0.09 µM to 0.43 µM against HeLa cells, indicating potent antiproliferative activity.
- Mechanism : The compound acts primarily through the inhibition of the PI3Kα pathway, which is critical for cell survival and proliferation in various cancers .
4. Case Studies on Antimicrobial Activity
Research has also explored the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB).
Table 2: Antimicrobial Efficacy Against MDR-TB
Compound | Activity Against MDR-TB | Mechanism |
---|---|---|
This compound | Significant | Disruption of bacterial cell wall synthesis |
Recent studies indicate that this compound maintains anti-TB activity while exhibiting reduced lipophilicity compared to traditional anti-TB drugs . This property may enhance its bioavailability and therapeutic index.
5. Conclusion
This compound exhibits promising biological activity with significant implications in cancer therapy and infectious disease management. Its ability to inhibit key pathways involved in cell proliferation and survival positions it as a valuable candidate for further development in pharmacotherapy.
Future research should focus on optimizing its synthesis to enhance bioactivity and exploring its full therapeutic potential through clinical trials. The diverse mechanisms by which this compound operates underscore the need for continued investigation into imidazo[1,2-a]pyridine derivatives as a class with significant medicinal value.
Propriétés
IUPAC Name |
lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGACAJUFYJML-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NC(=CN2C=C1Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.